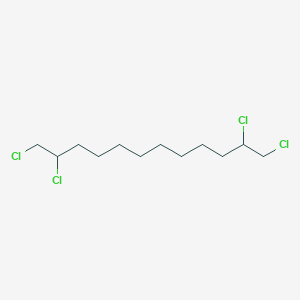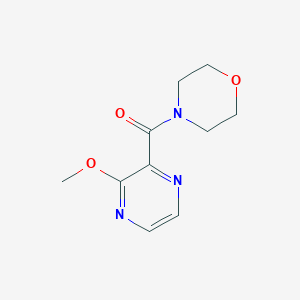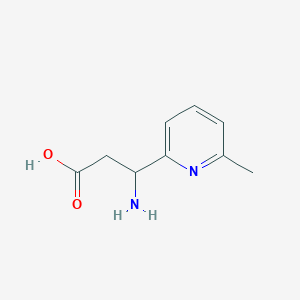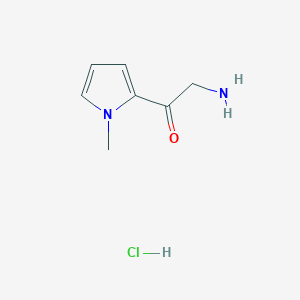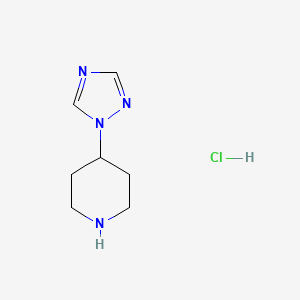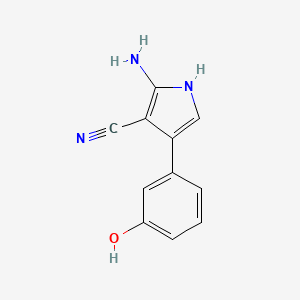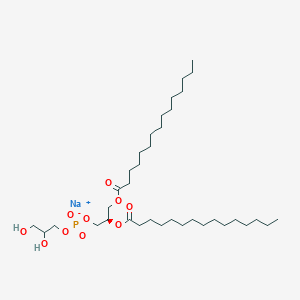
Sodium (2R)-2,3-bis(pentadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate
Overview
Description
Sodium (2R)-2,3-bis(pentadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Molecular Structure Analysis
The molecular formula of this compound is C42H80NaO10P . It has an average mass of 799.042 Da and a monoisotopic mass of 798.538696 Da .Scientific Research Applications
Nucleating Agents in Polymer Processing
Research has demonstrated the use of sodium phosphate derivatives as nucleating agents in the processing of polymers like isotactic polypropylene (iPP). These compounds facilitate the crystallization process, improving the polymer's mechanical properties and processing efficiency (Yoshimoto et al., 2001). Another study on organic phosphates, including sodium salt derivatives, highlighted their effectiveness in enhancing the crystallization rate and stiffness of polypropylene homopolymer and ethylene–propylene copolymer (Zhang et al., 2003).
Surfactant and Micellar Systems
Sodium bis(2-ethylhexyl)phosphate (NaDEHP) and related compounds have been studied for their surfactant properties. These substances can form micellar systems and have been investigated for applications in environmental remediation, such as the biodegradation of pollutants in non-aqueous media. For example, a study on laccase hosted in reverse micelles suggested the potential for bioremediation of Bisphenol A, indicating how surfactant systems can enhance the biodegradability of hydrophobic environmental pollutants (Chhaya & Gupte, 2013).
Corrosion Inhibition
Research into sodium phosphate compounds also extends to their use as corrosion inhibitors. For example, a novel cerium phosphate-based inhibitor for magnesium alloy protection shows how sodium phosphate derivatives can contribute to corrosion protection strategies (Calado et al., 2020). This is particularly relevant in enhancing the durability and lifespan of metals in various industrial applications.
Photoluminescence and Optoelectronic Applications
Studies on sodium phosphate glasses doped with dysprosium (Dy3+) ions have explored their suitability for optoelectronic devices and white light-emitting diodes (wLEDs), based on their photoluminescence properties (George et al., 2019). These materials could offer new opportunities for the development of energy-efficient lighting solutions.
properties
IUPAC Name |
sodium;2,3-dihydroxypropyl [(2R)-2,3-di(pentadecanoyloxy)propyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H71O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-35(39)43-31-34(32-45-47(41,42)44-30-33(38)29-37)46-36(40)28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33-34,37-38H,3-32H2,1-2H3,(H,41,42);/q;+1/p-1/t33?,34-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGQXCDMOFBUIE-XWYVMIOLSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H70NaO10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677101 | |
| Record name | Sodium (2R)-2,3-bis(pentadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
716.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (2R)-2,3-bis(pentadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate | |
CAS RN |
322647-32-5 | |
| Record name | Sodium (2R)-2,3-bis(pentadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-propan-2-ylphenylalanine](/img/structure/B1504296.png)

